molecular formula C11H12ClN3O2 B13878568 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine

5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine

Cat. No.: B13878568
M. Wt: 253.68 g/mol
InChI Key: JEZXGVKNBALBRH-UHFFFAOYSA-N
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Description

5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and an isopropyl ether group.

Preparation Methods

The synthesis of 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine include other oxadiazoles with different substituents These compounds may have varying degrees of biological activity and chemical reactivity

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12ClN3O2/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15)

InChI Key

JEZXGVKNBALBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)N)Cl

Origin of Product

United States

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